molecular formula C14H16O4 B11781781 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid

Cat. No.: B11781781
M. Wt: 248.27 g/mol
InChI Key: XBUJJTXDFHXOHK-UHFFFAOYSA-N
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Description

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an isobutoxy group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran ring.

Preparation Methods

The synthesis of 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve the use of proton quantum tunneling, which also offers high yield and efficiency in constructing complex benzofuran ring systems .

Chemical Reactions Analysis

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant in drug development .

Scientific Research Applications

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Compounds similar to 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid have been shown to inhibit the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes. These leukotrienes are mediators involved in inflammatory responses, suggesting that this compound may possess anti-inflammatory properties useful in treating conditions like asthma and allergic reactions .
  • Diuretic Effects :
    • Research indicates that derivatives of benzofuran-2-carboxylic acids can produce diuretic and saluretic effects. The administration of these compounds has been associated with increased urine output, which may be beneficial for managing conditions such as hypertension and edema .
  • Cytoprotective Properties :
    • Studies have demonstrated that compounds in this class can protect gastrointestinal mucosa from damage caused by irritants like non-steroidal anti-inflammatory drugs (NSAIDs). This cytoprotective effect is critical for preventing ulcers and gastrointestinal distress .

Potential Therapeutic Applications

  • Treatment of Metabolic Disorders :
    • The compound is being investigated for its potential use in managing Type 2 diabetes by enhancing glucose uptake in liver cells. This mechanism involves the modulation of glucokinase activity, which plays a vital role in glucose metabolism .
  • Cardiovascular Health :
    • Given its anti-inflammatory effects, this compound may also be explored as a therapeutic agent for cardiovascular diseases, particularly those involving inflammatory processes .

Case Studies and Research Findings

Study/PatentFocus AreaFindings
US3676560ADiuretic EffectsDemonstrated the ability of benzofuran derivatives to induce diuresis in animal models .
US4663347AInhibition of Leukotriene SynthesisHighlighted the potential for these compounds to treat asthma and allergic conditions by inhibiting leukotriene biosynthesis .
US20080280875A1Glucose MetabolismSuggested utility in Type 2 diabetes treatment through enhanced hepatic glucose uptake via glucokinase modulation .

Mechanism of Action

The mechanism of action of 3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Biological Activity

3-Isobutoxy-7-methylbenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Properties

Benzofuran derivatives, including this compound, are known for their diverse pharmacological activities. These include:

  • Antitumor Activity : Studies have indicated that benzofuran compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
  • Antibacterial Properties : Research has shown that these compounds exhibit significant antibacterial effects against various pathogens, which may be attributed to their ability to disrupt bacterial cell membranes.
  • Antioxidative Effects : The antioxidant properties of benzofuran derivatives help in scavenging free radicals, thus protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit tyrosine kinases, which are crucial in cancer progression.
  • Cell Signaling Pathways : It influences various cell signaling pathways that regulate cell growth and apoptosis, enhancing immune responses and potentially slowing tumor growth.
  • Biochemical Pathways : The compound is involved in multiple biochemical pathways, affecting cellular metabolism and gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic applications. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, facilitating its elimination from the body.

Case Studies

  • A study highlighted the compound's effectiveness in reducing tumor size in animal models when administered at specific dosages. Lower doses were found to be therapeutically beneficial without significant toxicity, while higher doses raised concerns regarding hepatotoxicity and nephrotoxicity.

Biochemical Analysis

The compound's stability over time was assessed in laboratory settings, showing that it maintains biological activity for extended periods. This stability is crucial for long-term therapeutic applications.

Comparative Data

The following table summarizes the biological activities and effects observed with this compound compared to other benzofuran derivatives:

Compound NameAntitumor ActivityAntibacterial ActivityAntioxidative ActivityNotes
This compoundHighModerateHighInduces apoptosis in cancer cells
5-Bromo-3-methyl-benzofuran-2-carboxylic acidModerateHighModerateEffective against Gram-positive bacteria
4-Methyl-benzofuran-2-carboxylic acidLowModerateHighLess effective in tumor reduction

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

7-methyl-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C14H16O4/c1-8(2)7-17-12-10-6-4-5-9(3)11(10)18-13(12)14(15)16/h4-6,8H,7H2,1-3H3,(H,15,16)

InChI Key

XBUJJTXDFHXOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC(C)C

Origin of Product

United States

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